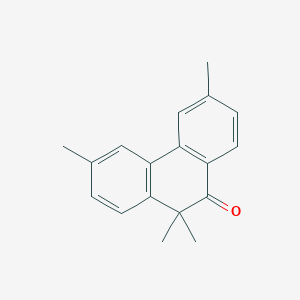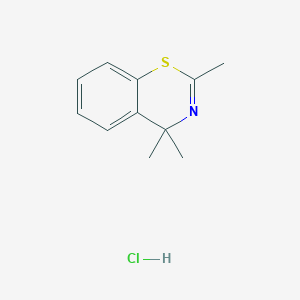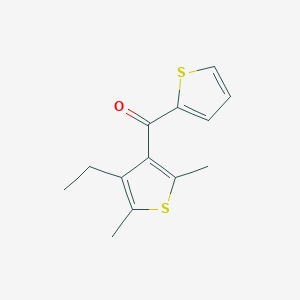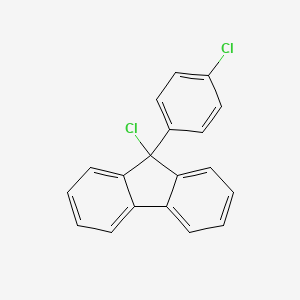
3,6,10,10-Tetramethylphenanthren-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,10,10-Tetramethylphenanthren-9(10H)-one is an organic compound belonging to the phenanthrene family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,10-Tetramethylphenanthren-9(10H)-one typically involves multi-step organic reactions. One common approach might include:
Aromatic Substitution: Starting with a phenanthrene derivative, methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways but optimized for yield and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,10,10-Tetramethylphenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthren-9-ol derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Applications in organic electronics and materials science.
Mécanisme D'action
The mechanism of action of 3,6,10,10-Tetramethylphenanthren-9(10H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. In materials science, its aromatic structure can contribute to electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, lacking the methyl and ketone groups.
9,10-Phenanthrenequinone: An oxidized derivative with quinone groups.
Tetramethylphenanthrene: A derivative with methyl groups but no ketone.
Uniqueness
3,6,10,10-Tetramethylphenanthren-9(10H)-one is unique due to the combination of methyl groups and a ketone group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
60565-98-2 |
|---|---|
Formule moléculaire |
C18H18O |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
3,6,10,10-tetramethylphenanthren-9-one |
InChI |
InChI=1S/C18H18O/c1-11-5-7-13-14(9-11)15-10-12(2)6-8-16(15)18(3,4)17(13)19/h5-10H,1-4H3 |
Clé InChI |
PUAUHCYIKMBXML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C(C3=C2C=C(C=C3)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)



![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)




![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
